molecular formula C9H10N4 B3026576 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine CAS No. 1019558-27-0

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Cat. No. B3026576
CAS RN: 1019558-27-0
M. Wt: 174.2 g/mol
InChI Key: RPVDQJLVXGKUOE-UHFFFAOYSA-N
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Description

The compound 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure of this compound includes an imidazole ring fused to a pyridine ring, which can serve as a versatile platform for further chemical modifications and the introduction of various functional groups 10.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a one-pot regiospecific synthesis that allows for the formation of C-N, C-O, and C-S bonds, providing a facile route to imidazo[1,2-a]pyridines . Another method utilizes elemental sulfur to mediate sequential dual oxidative Csp3-H amination under metal- and peroxide-free conditions, which is practical for gram-scale synthesis . Additionally, a two-step synthesis has been reported for the preparation of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, which is suitable for combinatorial library preparation due to the structural diversity of primary amines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using techniques such as single-crystal X-ray diffraction. The crystal structures often reveal hydrogen-bonded networks and weak C–H···O and π–π contacts, which are important for the stability and properties of these compounds 10. The inclination of substituent phenyl rings to the imidazole ring plane has also been observed, which can influence the compound's reactivity and interaction with other molecules10.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. They can act as stable N-heterocyclic carbenes, engaging in reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . These reactions often proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, highlighting the reactivity of the imidazo[1,2-a]pyridine scaffold . Additionally, unexpected photochemical transformations have been observed, leading to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The thermal stability of these compounds can vary depending on the metal ions present in their complexes, as seen in the different thermal stabilities of Ni, Co, Mn, and Cd complexes . The magnetic properties are also of interest, with some complexes displaying paramagnetism and weak magnetic exchange interactions . The optical properties, such as UV absorption and fluorescence, have been characterized for a library of π-expanded imidazo[1,2-a]pyridines, which absorb UV radiation and exhibit fluorescence in the visible region .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related imidazole-pyridine compounds, such as [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine, through methods like Stille cross-coupling, demonstrates the potential for creating complex molecules for various applications (Ragan et al., 2003).
  • Investigations into novel N-heteroaryl amidines, including those with imidazole-pyridine structures, showcase the versatility of these compounds in creating diverse chemical entities (Efimov et al., 2016).

Advancements in Organic Chemistry

  • Development of multi-component synthesis protocols for di- or tri-aryl (Heteraryl) substituted 2-(pyridin-2-yl)imidazoles from simple building blocks, indicating the adaptability of such compounds in organic synthesis (Wu et al., 2010).
  • The formation of heterocyclic aromatic amines like PhIP from imidazole compounds reveals the role of these structures in broader chemical reactions, particularly in cooked food (Zöchling & Murkovic, 2002).

Novel Compound Synthesis

  • Transition-metal-catalyzed arylation of imidazo[4,5-b]pyridines, a process relevant for synthesizing 1-deazapurines from 5-aminoimidazoles, showing the importance of these compounds in complex synthesis processes (Iaroshenko et al., 2012).
  • Research into synthesizing and characterizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines indicates the ongoing exploration and utility of imidazole-pyridine frameworks in medicinal chemistry (Wang et al., 2015).

Application in Drug Development

  • The development of dual 5-HT7/5-HT2A receptor antagonists using benzo[d]imidazol-2(3H)-ones and imidazo[4,5-b]pyridin-2(3H)-ones, highlights the pharmaceutical potential of these compounds (Deau et al., 2015).
  • Investigation of pyridine-based ligands in C-N cross-coupling reactions, including the N-arylation of indoles and other heterocycles, underlines the relevance of these compounds in creating pharmacologically active agents (Taywade et al., 2018).

properties

IUPAC Name

5-(2-methylimidazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-9(10)12-6-8/h2-6H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVDQJLVXGKUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651425
Record name 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019558-27-0
Record name 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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